BenchChemオンラインストアへようこそ!

Clemastine N-Oxide-d5

Quantitative Bioanalysis LC-MS/MS Method Development Stable Isotope-Labeled Internal Standard

Clemastine N-Oxide-d5 is the penta-deuterated isotopologue of Clemastine N-Oxide (EP Impurity A), the primary N-oxide metabolite of the first-generation H₁ antihistamine Clemastine Fumarate. With a molecular formula of C₂₁H₂₁D₅ClNO₂ and a molecular weight of 364.92 g/mol, it incorporates five deuterium atoms at non-exchangeable phenyl-ring positions.

Molecular Formula C₂₁H₂₁D₅ClNO₂
Molecular Weight 364.92
Cat. No. B1151119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClemastine N-Oxide-d5
Synonyms[R-(R*,R*)]- 2-[2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine 1-Oxide-d5
Molecular FormulaC₂₁H₂₁D₅ClNO₂
Molecular Weight364.92
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clemastine N-Oxide-d5: Stable Isotope-Labeled Metabolite Reference Standard for Quantitative Bioanalysis


Clemastine N-Oxide-d5 is the penta-deuterated isotopologue of Clemastine N-Oxide (EP Impurity A), the primary N-oxide metabolite of the first-generation H₁ antihistamine Clemastine Fumarate. With a molecular formula of C₂₁H₂₁D₅ClNO₂ and a molecular weight of 364.92 g/mol, it incorporates five deuterium atoms at non-exchangeable phenyl-ring positions . This stable isotope-labeled (SIL) analog serves as the definitive internal standard (IS) for the quantitative LC–MS/MS determination of Clemastine N-Oxide in biological matrices and pharmaceutical formulations , offering a mass shift of +5.03 Da relative to the unlabeled analyte (C₂₁H₂₆ClNO₂, MW 359.89).

Why Generic Substitution of Clemastine N-Oxide-d5 with Unlabeled or Parent-Drug Deuterated Standards Compromises Quantitative Accuracy


Generic substitution with unlabeled Clemastine N-Oxide (MW 359.89) eliminates the mass-spectrometric discrimination essential for internal standard-based quantification, precluding its use as an IS. Substitution with Clemastine-d5 Fumarate, while isotopically labeled, targets the parent drug (MW difference vs. N-oxide) rather than the N-oxide metabolite, introducing chromatographic retention-time divergence and differential ionization efficiency that invalidate co-elution-based matrix-effect compensation [1]. Furthermore, deuterated internal standards labeled at exchangeable positions (e.g., N–D or O–D) can undergo proton back-exchange in aqueous biological samples, eroding the isotopic signature; Clemastine N-Oxide-d5, deuterated exclusively on the phenyl ring, is structurally immune to this failure mode [2].

Clemastine N-Oxide-d5: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Isotopic Mass Shift: +5.03 Da Separation from Unlabeled Clemastine N-Oxide Enables Baseline MS Resolution

Clemastine N-Oxide-d5 exhibits a molecular ion mass shift of +5.03 Da relative to the unlabeled Clemastine N-Oxide analyte (MW 364.92 vs. 359.89), conferred by five deuterium atoms substituted on the phenyl ring . This mass increment exceeds the minimum +3 Da threshold recommended for eliminating isotopic cross-talk between the IS and analyte in triple-quadrupole MS detection, ensuring that the IS signal does not contribute to the analyte channel . In contrast, a ¹³C-labeled analog with only +1 to +2 Da shift may suffer from natural-abundance isotopic overlap, requiring mathematical correction.

Quantitative Bioanalysis LC-MS/MS Method Development Stable Isotope-Labeled Internal Standard

Non-Exchangeable Deuterium Labeling: Phenyl-Ring ²H Substitution Prevents Aqueous Back-Exchange vs. Labile N- or O-Deuterated Standards

Clemastine N-Oxide-d5 carries all five deuterium atoms on the phenyl ring at chemically inert C–²H positions, as confirmed by the INCHI key and SMILES notation showing deuterium exclusively on the aromatic carbons C3–C8 . This contrasts with deuterated internal standards labeled at exchangeable heteroatom positions (e.g., N–D on the pyrrolidine N-oxide or O–D on hydroxyl groups), which undergo rapid proton back-exchange in protic biological media (plasma, urine) within minutes to hours, progressively eroding the IS signal and biasing quantification [1]. The 2010 structural elucidation study by Åberg et al. explicitly employed hydrogen/deuterium exchange experiments to confirm N-oxide metabolites, demonstrating that the N-oxide oxygen itself participates in exchange reactions—precisely the labeling site to avoid for quantitative IS applications [2].

Isotope Labeling Chemistry Stable Isotope Integrity Bioanalytical Method Validation

Metabolite-Specific vs. Parent-Drug Internal Standard: Clemastine N-Oxide-d5 Targets the N-Oxide Metabolite, Not the Parent Drug, for Pharmacokinetic Accuracy

Clemastine N-Oxide-d5 (MW 364.92) is designed to co-elute with and ionize identically to Clemastine N-Oxide (MW 359.89) under reversed-phase LC conditions, enabling precise compensation for matrix effects and extraction recovery in metabolite-specific quantification . In contrast, Clemastine-d5 Fumarate (MW ~365 for the free base), while also deuterium-labeled, targets the parent drug Clemastine (MW ~360) and exhibits different chromatographic retention (Δ tR typically > 0.5 min under generic C18 gradient conditions) due to the absence of the N-oxide polar modification. This retention-time divergence prevents Clemastine-d5 Fumarate from co-eluting with Clemastine N-Oxide, fundamentally violating the co-elution requirement for effective matrix-effect correction in ESI-MS/MS [1]. The 2004 cross-species metabolism study by Tevell et al. identified Clemastine N-Oxide as a distinct urinary metabolite in dogs, horses, and humans, underscoring the need for metabolite-specific analytical standards [2].

Drug Metabolism Pharmacokinetics Metabolite Quantification ADME Studies

H/D Exchange-Based N-Oxide Structural Confirmation: -16 Da Deoxygenation Shift Provides Unequivocal Metabolite Identification

The 2010 study by Åberg et al. employed hydrogen/deuterium exchange combined with atmospheric pressure chemical ionization (APCI) MS to confirm two N-oxide metabolites of clemastine produced by Cunninghamella elegans [1]. The N-oxide metabolites exhibited a characteristic -16 Da mass shift upon APCI-induced deoxygenation (loss of the N-oxide oxygen atom), a diagnostic signature that distinguishes N-oxide metabolites from hydroxylated isomers. Clemastine N-Oxide-d5, as a synthetic deuterated standard, provides the definitive reference for this -16 Da deoxygenation event in quantitative assays, enabling confident differentiation of the N-oxide metabolite from the four hydroxylated clemastine isomers (oxidized on the methylpyrrolidyl moiety or either aromatic ring) that produce identical nominal mass but different fragmentation patterns [1].

Metabolite Structure Elucidation Tandem Mass Spectrometry Hydrogen/Deuterium Exchange

Regulatory-Grade Purity Specification: Clemastine N-Oxide-d5 Delivers 95–98% Purity with Characterization Data vs. Unlabeled EP Impurity A

Commercially available Clemastine N-Oxide-d5 is supplied at ≥95% purity (CymitQuimica) or 98% purity (Coompo Research Chemicals), accompanied by detailed characterization data compliant with regulatory guidelines for reference standards [1]. Clemastine N-Oxide (unlabeled) is designated as Clemastine EP Impurity A under the European Pharmacopoeia, used for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) [2]. The deuterated analog extends this regulatory utility by enabling isotope-dilution mass spectrometry (IDMS) for impurity quantification, offering superior accuracy compared to external-standard calibration with unlabeled impurity A, due to direct matrix-effect compensation [3].

Pharmaceutical Impurity Profiling Reference Standard Quality ANDA and DMF Submissions

Clemastine N-Oxide-d5: High-Impact Application Scenarios for Scientific and Industrial Procurement


Quantitative LC–MS/MS Bioanalysis of Clemastine N-Oxide Metabolite in Pharmacokinetic and Bioequivalence Studies

Clemastine N-Oxide-d5 is the definitive internal standard for the quantitative determination of the N-oxide metabolite in human, dog, or horse plasma and urine. Its +5.03 Da mass shift enables interference-free selected reaction monitoring (SRM) while its structural identity to the analyte ensures identical chromatographic retention and ionization efficiency, satisfying FDA co-elution requirements for matrix-effect compensation [1]. The 2005 validated HPLC–MS/MS method for clemastine in human plasma achieved an LLOQ of 0.01 ng/mL using deuterated clemastine as IS, demonstrating the performance tier achievable with SIL-IS methodology [2].

Regulatory Impurity Profiling of Clemastine Drug Substances and Finished Dosage Forms (EP Impurity A Quantification)

As the deuterated analog of Clemastine EP Impurity A (Clemastine N-Oxide, CAS 108825-05-4), Clemastine N-Oxide-d5 enables isotope-dilution mass spectrometry for impurity quantification in ANDA and DMF submissions [1]. The deuterated IS compensates for matrix effects from tablet excipients, enabling accurate impurity quantification at the ICH Q3B reporting threshold (0.05% for a maximum daily dose ≤ 2 g) without the need for extensive matrix-matched calibration [2]. The MEEKC method developed by Orlandini et al. (2010) for clemastine and its three main impurities provides a complementary electrophoretic separation platform for which the deuterated IS can serve as a confirmation standard [3].

Metabolite Structure Elucidation and In Vitro Drug Metabolism Studies Using Cunninghamella elegans Biotransformation Models

Clemastine N-Oxide-d5 serves as the reference standard for identifying and quantifying N-oxide metabolites produced in fungal biotransformation systems (Cunninghamella elegans) that mimic mammalian Phase I metabolism [1]. The deuterated standard's stable isotopic signature enables definitive confirmation of N-oxide metabolites through the characteristic -16 Da APCI deoxygenation shift and H/D exchange experiments described by Åberg et al. (2010), distinguishing N-oxide products from hydroxylated isomers that may co-elute or produce confounding MS/MS spectra [1]. This application supports early-stage ADME screening and reactive metabolite risk assessment.

Cross-Species Comparative Metabolism Studies in Veterinary and Preclinical Pharmacology

The 2004 cross-species metabolism study by Tevell et al. identified species-specific differences in clemastine N-oxide formation between dogs, horses, and humans [1]. Clemastine N-Oxide-d5 enables quantitative comparison of N-oxide metabolite exposure across species, supporting veterinary drug development (clemastine is used in equine allergic disorders) and translational pharmacokinetic modeling. The non-exchangeable deuterium label maintains integrity across diverse biological matrices (equine, canine, and human urine/plasma), ensuring consistent quantification across species [2].

Quote Request

Request a Quote for Clemastine N-Oxide-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.